molecular formula C24H18FN3 B2770787 3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-49-6

3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2770787
CAS No.: 866342-49-6
M. Wt: 367.427
InChI Key: KTSTYTPSCTYBQJ-UHFFFAOYSA-N
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Description

“3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is a chemical compound with the molecular formula C24H18FN3 . It has an average mass of 367.418 Da and a mono-isotopic mass of 367.148468 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 24 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Transformations

Research in the field of organic chemistry has led to the development of various methods for synthesizing quinoline derivatives. For example, Aleksanyan and Hambardzumyan (2013) explored the synthesis of new quinoline derivatives through reactions of 2-chloro-4-methylquinolines with aminobenzoic acids, aiming at creating compounds with potential applications in biochemistry and medicine due to their fluorescence properties and potential antioxidant and radioprotective benefits [I. Aleksanyan, L. Hambardzumyan (2013)].

Antimycobacterial Activity

Kantevari et al. (2011) synthesized a series of hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, showing significant antimycobacterial activity against Mycobacterium tuberculosis. This highlights the compound's potential as a therapeutic agent in treating tuberculosis [S. Kantevari, Thirumal Yempala, Govardhan Surineni, B. Sridhar, P. Yogeeswari, D. Sriram (2011)].

Anticancer Applications

The potential of quinoline derivatives in cancer therapy has been demonstrated by the synthesis of compounds like N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine (LZC-2b), showing promising results in chemotherapy of oral cancer due to its pH-responsive release performance [Xiaohan Tian, Jie Zhang, Fan Zhang, Mengen Zhao, Zhenhua Chen, K. Zhou, Peng Zhang, X. Ren, Xiaoqian Jiang, Xifan Mei (2018)].

Fluorescence and Photophysical Properties

Quinoline derivatives are known for their efficient fluorescence, making them suitable for applications in light-emitting devices. Research has explored the quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation, revealing dynamic and static quenching mechanisms that could be utilized in designing fluorescent materials [Linping Mu, Zhiqun He, Xiangfei Kong, Guanbao Hui, Min Xu, C. Liang, X. Jing, A. Danel, E. Kulig (2010)].

Green Chemistry Approaches

Rajesh et al. (2011) reported the L-proline-catalyzed synthesis of heterocyclic ortho-quinones through a water protocol, showcasing the environmental benefits of using water as a solvent and highlighting the importance of green chemistry in the synthesis of complex molecules [S. Rajesh, B. D. Bala, S. Perumal, J. Menéndez (2011)].

Mechanism of Action

Target of Action

The primary target of the compound 3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. It plays a crucial role in the development and progression of prostate cancer .

Mode of Action

The compound interacts with its target, the androgen receptor, by binding to it . This binding could potentially inhibit the activity of the receptor, thereby preventing the transcription of target genes that are regulated by the androgen receptor

Biochemical Pathways

The compound’s interaction with the androgen receptor affects the androgen signaling pathway . This pathway plays a key role in the regulation of gene expression and affects a variety of cellular processes, including cell growth and differentiation. By inhibiting the androgen receptor, the compound could potentially disrupt these processes, particularly in cells where the androgen receptor plays a significant role, such as prostate cancer cells .

Result of Action

The compound has been evaluated for its antiproliferative activity against two prostate cancer cell lines, LNCaP and PC-3 . It has shown potent antiproliferative activity against LNCaP cells . This suggests that the compound’s action on the androgen receptor could result in the inhibition of cell growth, potentially making it useful in the treatment of prostate cancer .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-16-6-8-17(9-7-16)14-28-15-21-23(18-10-12-19(25)13-11-18)26-27-24(21)20-4-2-3-5-22(20)28/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSTYTPSCTYBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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